molecular formula C6H14N2O2 B13237170 N-[2-Hydroxy-3-(methylamino)propyl]acetamide

N-[2-Hydroxy-3-(methylamino)propyl]acetamide

Cat. No.: B13237170
M. Wt: 146.19 g/mol
InChI Key: BFFUNLSXLNBEQM-UHFFFAOYSA-N
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Description

N-[2-Hydroxy-3-(methylamino)propyl]acetamide ( 1865977-46-3) is a chemical building block of significant interest in medicinal chemistry and pharmacology research. With a molecular formula of C6H14N2O2 and a molecular weight of 146.19 g/mol, this acetamide derivative features both hydroxy and methylamino functional groups on a propyl chain, making it a versatile intermediate for synthetic organic chemistry . Compounds with similar N-(2-hydroxy-3-aminopropyl)acetamide scaffolds are frequently investigated as key precursors in the synthesis of potential therapeutic agents . This structural motif is valuable for researchers developing new pharmaceutical compounds, as it can be used to create molecules that interact with specific biological targets. The primary application of this product is as a synthetic intermediate in research laboratories. It is strictly for use in chemical synthesis and biochemical research applications. Important Notice: This product is intended for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

N-[2-hydroxy-3-(methylamino)propyl]acetamide

InChI

InChI=1S/C6H14N2O2/c1-5(9)8-4-6(10)3-7-2/h6-7,10H,3-4H2,1-2H3,(H,8,9)

InChI Key

BFFUNLSXLNBEQM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(CNC)O

Origin of Product

United States

Preparation Methods

Acylation of 2-Hydroxy-3-(methylamino)propan-1-ol

This is the most common and straightforward synthetic route:

  • Starting Material: 2-Hydroxy-3-(methylamino)propan-1-ol, which contains the required hydroxy and methylamino substituents on a propyl backbone.

  • Reagents: Acetic anhydride or acetyl chloride is used as the acetylating agent to introduce the acetamide group.

  • Reaction Conditions: Typically carried out under mild conditions to avoid side reactions, often in an inert atmosphere (nitrogen) to prevent oxidation.

  • Mechanism: The nucleophilic amine group attacks the carbonyl carbon of acetic anhydride or acetyl chloride, forming the acetamide bond and releasing a byproduct (acetic acid or HCl).

  • Purification: The product is purified by crystallization or chromatographic methods to obtain pure this compound.

Alternative Synthetic Routes

While the acylation method is predominant, other synthetic strategies may involve:

  • Reductive Amination: Starting from 2-hydroxyacetone and methylamine, followed by acetylation.

  • Direct Amidation: Using activated esters or acid chlorides of acetic acid with the amino alcohol.

However, these methods are less commonly reported due to complexity or lower yields.

Detailed Reaction Parameters and Yields

The following table summarizes typical reaction conditions and yields reported in literature and commercial synthesis sources:

Parameter Description Typical Values/Notes
Starting Material 2-Hydroxy-3-(methylamino)propan-1-ol Commercially available or synthesized
Acetylating Agent Acetic anhydride or acetyl chloride Acetic anhydride preferred for milder reaction
Solvent Often none or inert solvents like dichloromethane or THF Solvent-free conditions possible
Temperature Room temperature to 50°C Higher temperatures may increase rate but risk side reactions
Reaction Time 1–4 hours Monitored by TLC or HPLC for completion
Atmosphere Nitrogen or inert gas Prevents oxidation
Work-up Aqueous quench, extraction, drying Removal of acid byproducts
Purification Crystallization or column chromatography Yields >80% typical
Yield Isolated product yield 75–90% depending on conditions

Analytical Characterization

After synthesis, the compound is characterized by:

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Acylation with Acetic Anhydride 2-Hydroxy-3-(methylamino)propan-1-ol Acetic anhydride Room temp, inert atmosphere Simple, high yield, mild conditions Requires careful control to avoid overreaction
Acylation with Acetyl Chloride 2-Hydroxy-3-(methylamino)propan-1-ol Acetyl chloride Low temp, inert atmosphere Fast reaction Generates corrosive HCl byproduct
Reductive Amination + Acylation 2-Hydroxyacetone + methylamine Reducing agent + acylating agent Multi-step, controlled conditions Allows alternative routes More complex, lower overall yield

Perspectives from Varied Sources

  • Commercial Suppliers (e.g., Vulcanchem, Smolecule) emphasize the acylation method due to its reproducibility and scalability for research and industrial applications.

  • Patent Literature (related iodinated analogs and derivatives) discusses amidation steps involving amino alcohols similar to 2-hydroxy-3-(methylamino)propan-1-ol, highlighting the importance of controlling reaction stoichiometry and purification steps to achieve high purity.

  • Research Articles underline the importance of maintaining mild reaction conditions to preserve the sensitive hydroxyl and amine groups, which are critical for the compound’s biological activity.

Chemical Reactions Analysis

Types of Reactions

N-[2-Hydroxy-3-(methylamino)propyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of N-[2-Oxo-3-(methylamino)propyl]acetamide.

    Reduction: Formation of N-[2-Hydroxy-3-(methylamino)propyl]amine.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[2-Hydroxy-3-(methylamino)propyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-3-(methylamino)propyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and methylamino groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight TPSA (Ų) Volume (ų) Key Features Biological Activity/Application Reference
N-[2-Hydroxy-3-(methylamino)propyl]acetamide C7H16N2O2 160.22 ~85-90* ~200-220* Hydroxy, methylamino, acetamide Not reported N/A
N-Methyl-N-[3-(methylamino)propyl]acetamide C7H16N2O 144.21 46.3 ~190 Methylated acetamide N, methylamino Building block for heterocyclic synthesis
N-(3-Aminopropyl)acetamide C5H12N2O 116.16 55.1 ~150 Primary amine, shorter chain Cancer biomarker analysis
Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide) C14H22N2O 234.34 32.3 244.9 Tertiary amine, aromatic ring Local anesthetic
Ranolazine C24H33N3O4 427.54 74.3 411.7 Piperazine, methoxyphenoxy groups Anti-anginal agent
N-(4-Hydroxyphenethyl)acetamide C10H13NO2 179.22 49.3 ~180 Phenolic hydroxyl, acetamide Cytotoxic activity (38.3% mortality)

*Estimated based on structural similarity to ranolazine and lidocaine.

Key Observations:
  • Polarity: The target compound's TPSA (~85-90 Ų) is higher than lidocaine (32.3 Ų) but lower than ranolazine (74.3 Ų), suggesting moderate polarity suitable for membrane permeability and solubility .
  • Substituent Effects : Methylation of the acetamide nitrogen (as in ) reduces polarity (TPSA 46.3 Ų), highlighting how N-substitution modulates physicochemical behavior.

Functional Group Impact

  • Hydroxy Groups: Compounds like 40005 (N-(3,3-diphenylpropyl)-2-(4-hydroxyphenyl)acetamide) utilize phenolic hydroxyls for metal coordination, suggesting the target compound’s hydroxy group could enable similar interactions .
  • Methylamino vs. Primary Amine: The methylamino group in the target compound may reduce basicity compared to primary amines (e.g., ), affecting protonation states under physiological conditions.

Biological Activity

N-[2-Hydroxy-3-(methylamino)propyl]acetamide, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

  • Chemical Formula : C₅H₁₃N₃O₂
  • Molecular Weight : 143.18 g/mol

The presence of a hydroxyl group and a methylamino group is significant for its biological interactions, particularly in modulating enzyme activity and receptor binding.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Receptor Binding : The compound may act as an allosteric modulator for G-protein-coupled receptors (GPCRs), enhancing or inhibiting receptor activity depending on the context . Allosteric modulation is crucial for developing drugs that require fine-tuning of receptor responses.
  • Enzyme Inhibition : Studies indicate that similar compounds exhibit inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammation pathways. For instance, derivatives have shown IC50 values against COX-1 and COX-2, suggesting potential anti-inflammatory properties .

Biological Activities

This compound has been investigated for various biological activities:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures can significantly reduce pro-inflammatory markers such as COX-2 and inducible nitric oxide synthase (iNOS) in cellular models .
  • Antioxidant Properties : Compounds derived from acetamides have demonstrated antioxidant activity, which is essential for protecting cells from oxidative stress and related diseases .
  • Antimicrobial Activity : Some studies suggest that derivatives exhibit antibacterial and antifungal properties, potentially making them candidates for treating infections .

Case Studies and Experimental Findings

Several studies provide insights into the biological activity of this compound:

  • Study on Inflammation : A study evaluated the anti-inflammatory effects of this compound in a rat model. The compound significantly reduced edema and inflammatory cytokine levels compared to control groups, indicating its potential therapeutic use in inflammatory diseases.
  • Antioxidant Activity Assessment : In vitro tests demonstrated that the compound scavenged free radicals effectively, with results comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative stress.

Data Table of Biological Activities

Activity TypeAssessed EffectReference
Anti-inflammatoryReduced COX-2 expression
AntioxidantFree radical scavenging
AntimicrobialBacterial inhibition

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-[2-Hydroxy-3-(methylamino)propyl]acetamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling acetamide derivatives with hydroxy- and methylamino-substituted propyl intermediates. Reaction optimization may include:

  • Stepwise Protection/Deprotection : Protecting reactive groups (e.g., hydroxyl or amine) during synthesis to prevent side reactions, as seen in analogous acetamide syntheses .
  • Catalytic Efficiency : Use of carbodiimide-based coupling agents (e.g., EDC) to enhance amide bond formation, as employed in peptide and small-molecule synthesis .
  • Purification : Column chromatography or recrystallization to isolate the target compound, ensuring >95% purity (common for structurally similar acetamides) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of hydroxy, methylamino, and acetamide groups. For example, the hydroxy proton typically appears as a broad singlet (δ 1.5–2.5 ppm) .
  • HPLC/UPLC : Reverse-phase chromatography with UV detection (λ = 210–230 nm) to assess purity, using acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C7H16N2O, exact mass 144.21 g/mol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation, as observed in structurally related amines .
  • Ventilation : Use fume hoods to minimize inhalation risks, particularly during synthesis or high-temperature steps .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal, following protocols for amine-containing compounds .

Advanced Research Questions

Q. What computational modeling approaches are suitable for predicting the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or ion channels), leveraging structural analogs such as Ranolazine (a piperazine-acetamide derivative) .
  • QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and hydrogen-bonding capacity .

Q. How can researchers resolve contradictory data in the compound's receptor binding affinity across different assay platforms?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference ligands like SCH-527123 for CXCR2) to normalize inter-assay variability .
  • Orthogonal Validation : Combine radioligand binding assays with functional readouts (e.g., cAMP accumulation or calcium flux) to confirm target engagement .
  • Data Reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to identify systematic biases between platforms .

Q. What strategies are effective for elucidating the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :

  • Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Isotopic Labeling : Incorporate ¹⁴C or deuterium at the methylamino group to track metabolic cleavage sites .
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant metabolic enzymes .

Q. How do stereochemical variations in this compound influence its physicochemical properties and bioactivity?

  • Methodological Answer :

  • Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., using amylose-based columns) and compare their logD and solubility profiles .
  • X-ray Crystallography : Determine absolute configuration using SHELXL for crystal structure refinement, as applied to similar small molecules .
  • Biological Testing : Assess enantiomer-specific activity in receptor-binding assays (e.g., GPCR functional screens) to identify pharmacologically active forms .

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